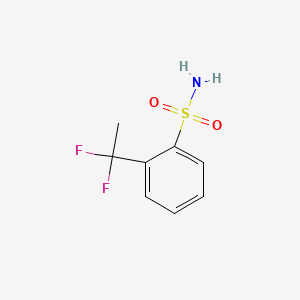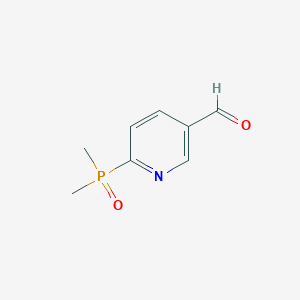
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H10NO2P It is a pyridine derivative that features a dimethylphosphoryl group at the 6-position and a carbaldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylphosphoryl)pyridine-3-carbaldehyde typically involves the phosphorylation of pyridine derivatives. One common method includes the reaction of 3-pyridinecarboxaldehyde with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(Dimethylphosphoryl)pyridine-3-carboxylic acid.
Reduction: 6-(Dimethylphosphoryl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(Dimethylphosphoryl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The phosphoryl group can form strong interactions with metal ions, making it useful in coordination chemistry. The aldehyde group can form Schiff bases with amines, which are important in many biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in research.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Dimethylphosphoryl)pyridine-2-carbaldehyde
- 6-(Dimethylphosphoryl)pyridine-4-carbaldehyde
- 6-(Dimethylphosphoryl)pyridine-3-methanol
Uniqueness
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde is unique due to the specific positioning of the dimethylphosphoryl and carbaldehyde groups on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H10NO2P |
|---|---|
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
6-dimethylphosphorylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H10NO2P/c1-12(2,11)8-4-3-7(6-10)5-9-8/h3-6H,1-2H3 |
Clave InChI |
ZFPFEWMWVFELDQ-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=NC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)
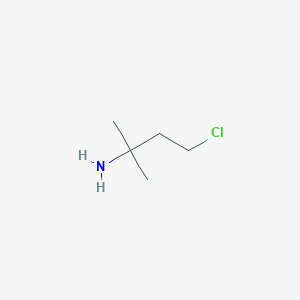
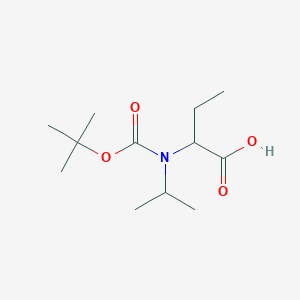
![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)


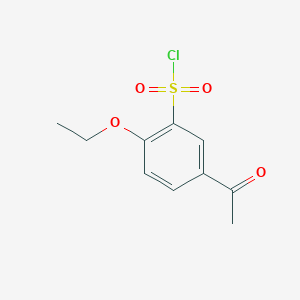
![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)
